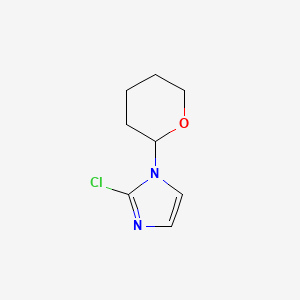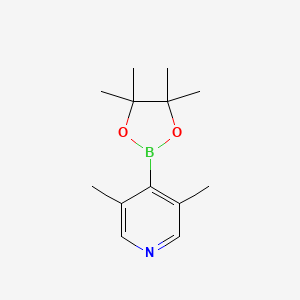
4-Amino-3-isopropylphenylboronic acid pinacol ester; 95%
Descripción general
Descripción
4-Aminophenylboronic acid pinacol ester is a highly valuable building block in organic synthesis . It’s used as a reagent for various chemical reactions, including the preparation of substituted 3-phenyl-4H-1-benzopyran-4-ones via Pd catalyzed Suzuki-Miyaura cross-coupling reaction .
Synthesis Analysis
Protodeboronation of pinacol boronic esters is a significant process in the synthesis of such compounds . This process is not well developed, but there are protocols available that utilize a radical approach .Molecular Structure Analysis
The empirical formula of 4-Aminophenylboronic acid pinacol ester is C12H18BNO2 . The compound has a molecular weight of 219.09 .Chemical Reactions Analysis
4-Aminophenylboronic acid pinacol ester can be used in various chemical reactions. For instance, it can be used in the Suzuki-Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis
The melting point of 4-Aminophenylboronic acid pinacol ester is 165-169 °C (lit.) . It’s almost white to light beige in color and comes in a crystalline powder form .Aplicaciones Científicas De Investigación
Suzuki–Miyaura Cross-Coupling
4-Amino-3-isopropylphenylboronic acid pinacol ester: is extensively used in the Suzuki–Miyaura cross-coupling reaction . This reaction is pivotal in organic chemistry for forming carbon-carbon bonds and is widely applied in the synthesis of pharmaceuticals, agrochemicals, and organic materials. The compound acts as an organoboron reagent, which is known for its stability and environmental benignity.
Detection of Mercury (II)
The compound has been utilized in the development of new fluorogenic indicators for the detection of mercury (II) by fluorometry . This application is crucial for environmental monitoring and public health, as mercury is a toxic heavy metal with significant bioaccumulation effects.
Rhodium-Catalyzed Amination Reactions
Another application involves rhodium-catalyzed amination reactions . These reactions are important for the synthesis of amines, which are key intermediates in the production of various compounds, including pharmaceuticals and fine chemicals.
Preparation of Hexaphenylbenzene Derivatives
This boronic ester is used in the preparation of hexaphenylbenzene derivatives, which have potential applications as bioprobes and components in multichannel keypad systems . These derivatives can be used in the development of new types of sensors and electronic devices.
Development of Low Band Gap Semiconductors
The compound is also a reagent in the synthesis of alternating copolymers of oligoarylenes and naphthalene bisimides, which serve as low band gap semiconductors . These materials have applications in organic electronics, particularly in devices like solar cells and field-effect transistors.
γ-Secretase Modulators for Alzheimer’s Disease
Lastly, it’s used in the creation of γ-secretase modulators, which are investigated for the treatment of Alzheimer’s disease by impacting Amyloid β formation . This application is significant in the field of medicinal chemistry, aiming to develop therapies for neurodegenerative diseases.
Mecanismo De Acción
Target of Action
The primary target of 4-Amino-3-isopropylphenylboronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound acts as an organoboron reagent in the SM cross-coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the organoboron group (from the compound) is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this pathway .
Pharmacokinetics
It’s known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions need to be exceptionally mild and functional group tolerant . Additionally, the compound should be protected from air and moisture to prevent its hydrolysis .
Safety and Hazards
While specific safety and hazard information for 4-Amino-3-isopropylphenylboronic acid pinacol ester is not available, similar compounds like 4-Aminophenylboronic acid pinacol ester are known to be harmful if swallowed . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling .
Direcciones Futuras
Propiedades
IUPAC Name |
2-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO2/c1-10(2)12-9-11(7-8-13(12)17)16-18-14(3,4)15(5,6)19-16/h7-10H,17H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSUGNUIHVCVEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301136063 | |
| Record name | Benzenamine, 2-(1-methylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301136063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-isopropylphenylboronic acid pinacol ester | |
CAS RN |
2121513-20-8 | |
| Record name | Benzenamine, 2-(1-methylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 2-(1-methylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301136063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



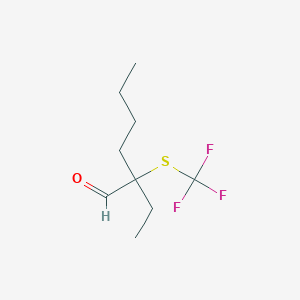
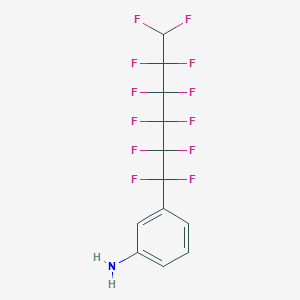
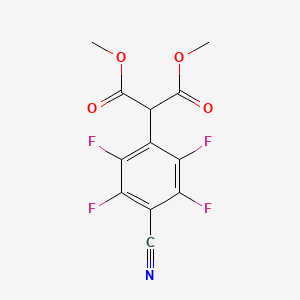

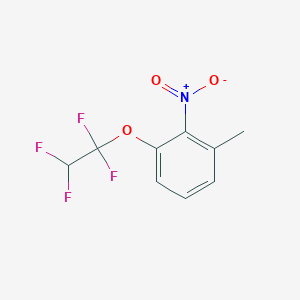


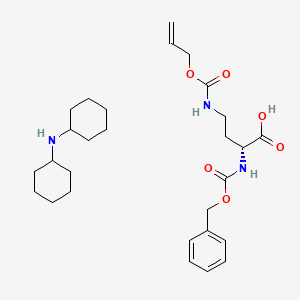


![N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-D-valinol](/img/structure/B6342648.png)

